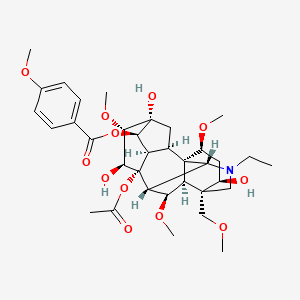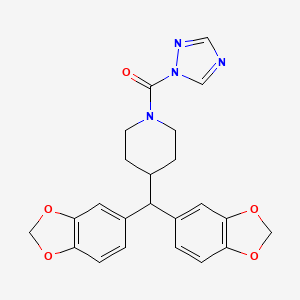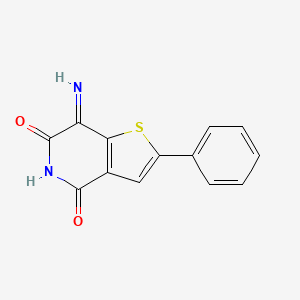
JW 642
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JW 642 es un potente inhibidor de la lipasa de monoacilglicerol, una enzima que desempeña un papel crucial en la degradación de los monoacilgliceroles en ácidos grasos libres y glicerol. Este compuesto ha sido ampliamente estudiado por su capacidad para inhibir la lipasa de monoacilglicerol en diversas especies, incluidos ratones, ratas y humanos .
Aplicaciones Científicas De Investigación
JW 642 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como una herramienta para estudiar los mecanismos de la inhibición enzimática y para desarrollar nuevos inhibidores con propiedades mejoradas. En biología, this compound se utiliza para investigar el papel de la lipasa de monoacilglicerol en varios procesos fisiológicos, incluido el metabolismo lipídico y la transducción de señales. En medicina, tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones asociadas con el metabolismo lipídico desregulado, como la obesidad y el síndrome metabólico .
Mecanismo De Acción
JW 642 ejerce sus efectos uniéndose al sitio activo de la lipasa de monoacilglicerol, inhibiendo así su actividad. Esta inhibición evita la descomposición de los monoacilgliceroles, lo que lleva a una acumulación de estas moléculas y una reducción en los niveles de ácidos grasos libres y glicerol. Los objetivos moleculares de this compound incluyen los residuos catalíticos de la lipasa de monoacilglicerol, que son esenciales para su actividad enzimática .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
La síntesis de JW 642 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales que mejoran su actividad inhibitoria. La ruta sintética normalmente incluye el uso de disolventes y reactivos orgánicos en condiciones controladas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores grandes y la optimización de las condiciones de reacción para maximizar la eficiencia .
Análisis De Reacciones Químicas
JW 642 se somete principalmente a reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad inhibitoria. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido y catalizadores que facilitan el proceso de sustitución. Los principales productos formados a partir de estas reacciones son derivados de this compound con mayor potencia y selectividad para la lipasa de monoacilglicerol .
Comparación Con Compuestos Similares
JW 642 es único en su alta potencia y selectividad para la lipasa de monoacilglicerol en comparación con otros inhibidores. Compuestos similares incluyen JZL 184 y URB 602, que también inhiben la lipasa de monoacilglicerol pero con diferentes grados de potencia y selectividad. This compound destaca por su capacidad de inhibir la lipasa de monoacilglicerol a concentraciones nanomolares, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCNEOUWSVZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043079 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-89-5 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?
A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)





![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

